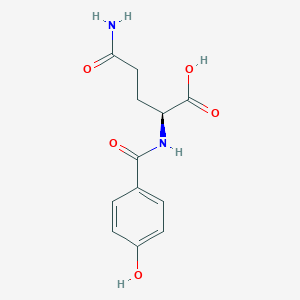
Dipotassium 2-ethylhexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H17K2O4P. It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is often used as a surfactant, lubricant additive, and in the extraction of metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide, followed by neutralization with potassium hydroxide. The reaction can be summarized as follows: [ 4 \text{C}8\text{H}{17}\text{OH} + \text{P}4\text{O}{10} \rightarrow 2 [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ] [ [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + \text{C}8\text{H}{17}\text{OH} \rightarrow (\text{C}8\text{H}{17}\text{O})_2\text{PO}(\text{OH}) + (\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})_2 ] The resulting product is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a lubricant additive, corrosion inhibitor, and in the extraction of metals such as uranium and rare earth elements.
Mechanism of Action
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and facilitates the formation of micelles, which can encapsulate and transport hydrophobic molecules. In metal extraction, it forms complexes with metal ions, enhancing their solubility and separation from other components.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Dipotassium phosphate
Uniqueness
Dipotassium 2-ethylhexyl phosphate is unique due to its specific combination of the 2-ethylhexyl group and potassium ions, which imparts distinct properties such as enhanced solubility in organic solvents and specific interactions with metal ions. This makes it particularly useful in applications like metal extraction and as a surfactant in various industrial processes.
Properties
CAS No. |
67989-97-3 |
|---|---|
Molecular Formula |
C8H17K2O4P |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Water or Solvent Wet Solid; NKRA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


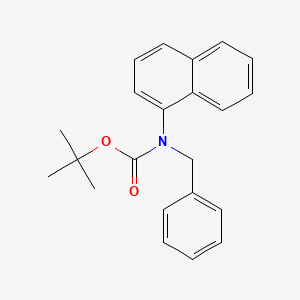

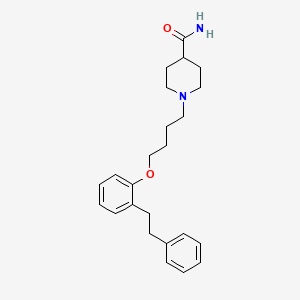

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

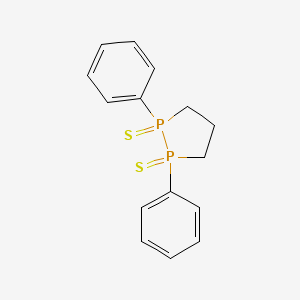
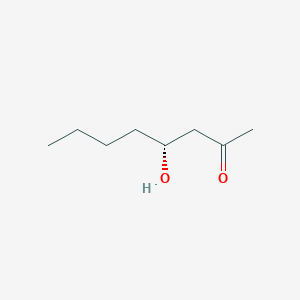

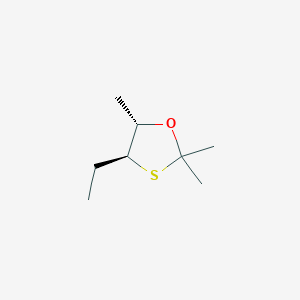

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

